molecular formula C5H8ClNO2 B2510462 Ethanone, 2-chloro-1-(2-isoxazolidinyl)- CAS No. 139734-56-8

Ethanone, 2-chloro-1-(2-isoxazolidinyl)-

Cat. No.: B2510462
CAS No.: 139734-56-8
M. Wt: 149.57
InChI Key: DFDVNGSQYAPYEJ-UHFFFAOYSA-N
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Description

"Ethanone, 2-chloro-1-(2-isoxazolidinyl)-" is a chloro-substituted ethanone derivative featuring an isoxazolidine ring. Isoxazolidine is a five-membered heterocyclic ring containing both oxygen and nitrogen atoms, which confers unique electronic and steric properties.

Properties

IUPAC Name

2-chloro-1-(1,2-oxazolidin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2/c6-4-5(8)7-2-1-3-9-7/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDVNGSQYAPYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-chloro-1-(2-isoxazolidinyl)- typically involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions. This reaction yields ester-functionalized isoxazoles in quantitative yields . Another method involves the use of ketoreductase enzymes to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to its corresponding alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and biocatalytic approaches suggests that these methods could be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-(2-isoxazolidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and isoxazolidinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Such as halogens and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include:

    Oxides: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted derivatives: Formed from substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-(2-isoxazolidinyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key ethanone derivatives with heterocyclic or aromatic substituents:

Compound Name Substituent Structure CAS Number Molecular Weight Key Features/Applications References
Ethanone, 2-chloro-1-(2-thiazolyl)- Thiazolyl ring (S, N) 556025-92-4 175.63 g/mol High reactivity; pharmaceutical relevance
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone Dimethoxyphenyl ring (OCH₃) 1204-22-4 214.65 g/mol Organic synthesis intermediate
1-(2-Chloro-4-methylthiazol-5-yl)ethanone Methylthiazolyl (Cl, CH₃) N/A ~179.22 g/mol Potential agrochemical applications
Ethanone, 2-(hexahydro-1H-azepin-4-yl)-1-(1-pyrrolidinyl)-, HCl Azepine-pyrrolidine complex 1803596-25-9 N/A Water-soluble hydrochloride salt; pharma
Key Observations:

Heterocyclic Influence :

  • Thiazole/Thiazolyl Derivatives (e.g., CAS 556025-92-4): The sulfur and nitrogen in the thiazole ring enhance biological activity, as seen in pesticidal or antimicrobial agents .
  • Isoxazolidinyl vs. Thiazolyl : Replacing the thiazole’s sulfur with oxygen (as in isoxazolidine) may reduce electrophilicity but improve metabolic stability in drug design.

Substituent Effects :

  • Chloro Groups : Increase electrophilicity, aiding nucleophilic substitution reactions (common in intermediates for APIs) .
  • Methoxy Groups (CAS 1204-22-4): Electron-donating groups lower reactivity compared to chloro-substituted analogs, favoring use in coupling reactions .

Solubility and Salt Formation :

  • The hydrochloride salt in CAS 1803596-25-9 demonstrates enhanced aqueous solubility, a critical factor for bioavailability in pharmaceuticals .

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